1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene
Description
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Olefination: Primary Synthetic Route
The Wittig reaction is the most widely documented method for synthesizing this stilbene derivative. This approach leverages the coupling of a phosphonium ylide with a methoxy-substituted benzaldehyde to form the central ethenyl bond.
Reagent Preparation
- Phosphonium Ylide Synthesis :
Triphenylphosphine reacts with 2,4-dimethoxybenzyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen to form the phosphonium salt. Deprotonation with a strong base (e.g., n-butyllithium) generates the ylide.- Example:
$$ \text{2,4-Dimethoxybenzyl bromide} + \text{PPh}3 \rightarrow \text{Ph}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{OMe})2 \cdot \text{Br}^- $$
Deprotonation:
$$ \text{Ph}3\text{P}^+\text{CH}2\text{C}6\text{H}3(\text{OMe})2 \cdot \text{Br}^- + \text{BuLi} \rightarrow \text{Ph}3\text{P}=\text{CHC}6\text{H}3(\text{OMe})_2 + \text{LiBr} $$
- Example:
Aldehyde Coupling
- 3,5-Dimethoxybenzaldehyde reacts with the ylide in dichloromethane or THF at 0–25°C. The reaction typically completes within 4–12 hours, yielding the stilbene product after aqueous workup.
Table 1: Wittig Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF or CH₂Cl₂ | Maximizes ylide reactivity |
| Temperature | 0°C to room temperature | Reduces side reactions |
| Base | n-BuLi or NaHMDS | Ensures complete deprotonation |
Modified Horner-Wadsworth-Emmons Reaction
This method employs phosphonate esters instead of phosphonium ylides, offering improved stereocontrol and milder conditions.
Organocatalytic Domino Reactions
Recent advances utilize organocatalysts for one-pot syntheses, though yields are moderate.
Industrial-Scale Synthesis (Patent Methods)
Phase-Transfer Catalyzed Dehydration
- A patent (CN101475511B) describes a two-step process:
Table 2: Comparative Analysis of Industrial Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Wittig Reaction | 65–78 | >98 | High |
| Phase-Transfer | 68–76 | 95–99 | Industrial |
| Organocatalytic | 55–60 | 90–95 | Low |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3,5,2’,4’-Tetramethoxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation
Major Products
Scientific Research Applications
3,5,2’,4’-Tetramethoxystilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of methoxylation on the chemical properties of stilbenes.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Shows promise as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of 3,5,2’,4’-Tetramethoxystilbene involves multiple molecular targets and pathways:
Anti-Angiogenic Activity: Inhibits the VEGFR2 signaling pathway, reducing angiogenesis.
Pro-Apoptotic Effects: Induces apoptosis through both caspase-dependent and caspase-independent pathways.
Cell Cycle Arrest: Causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
Comparison with Similar Compounds
(E)-2,3',4,5'-Tetramethoxystilbene (CAS 24144-92-1)
- Structure : Methoxy groups at positions 3,5 on one benzene ring and 2,4 on the other.
- Key Differences : The methoxy substituents are transposed compared to the target compound.
- Biological Activity: Potent CYP1B1 inhibitor (IC₅₀ = 6 nM) with selectivity over CYP1A1/1A2 (IC₅₀ > 300 nM) . Demonstrates anticancer activity in vitro by targeting cytochrome P450 enzymes involved in procarcinogen activation .
- Physical Properties :
| Property | Target Compound | (E)-2,3',4,5'-Tetramethoxystilbene |
|---|---|---|
| Methoxy Positions | 2,4 and 3,5 | 3,5 and 2,4 |
| CYP1B1 Inhibition (IC₅₀) | Not reported | 6 nM |
| Molecular Weight | 300.35 g/mol | 300.35 g/mol |
(Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole
- Structure : Incorporates a benzothiophene moiety and a tetrazole ring instead of a second methoxyphenyl group.
- Key Differences : The tetrazole group introduces hydrogen-bonding capacity and alters planarity.
- Structural Features :
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one (CAS N/A)
- Structure : Replaces one methoxyphenyl group with an acetyl-substituted phenyl ring.
- Key Differences : The ketone group increases polarity and may enhance solubility in polar solvents.
- Physical Properties :
Positional Isomerism and Bioactivity
The target compound and (E)-2,3',4,5'-Tetramethoxystilbene (CAS 24144-92-1) are positional isomers. The transposition of methoxy groups significantly impacts their biological profiles:
- Electron-Donating Effects : 3,5-Dimethoxy groups create a symmetric electron-rich environment, enhancing interactions with CYP1B1’s hydrophobic active site in CAS 24144-92-1 .
- Steric Hindrance : The 2,4-dimethoxy configuration in the target compound may reduce binding affinity to CYP1B1 due to steric clashes.
Toxicity and Solubility
Biological Activity
1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene, also known as CHEBI:92804, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, effects on various cell lines, and potential mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a central ethylene bridge connecting two methoxy-substituted phenyl rings.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | 0.5 | Inhibition of tubulin polymerization |
| A431 (Epidermoid Carcinoma) | 0.8 | Induction of apoptosis through mitochondrial pathways |
| HeLa (Cervical Cancer) | 1.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- Induction of Apoptosis : Flow cytometry studies have demonstrated that treated cells exhibit characteristics of apoptosis, including annexin V positivity and DNA fragmentation.
- Targeting Specific Pathways : Research indicates that this compound may influence signaling pathways involved in cell survival and proliferation.
Study 1: Antiproliferative Activity
A study published in ACS Medicinal Chemistry Letters evaluated the antiproliferative activity of various methoxy-substituted phenyl compounds, including our target compound. The study reported an IC50 value for this compound at approximately 0.6 µM against MIA PaCa-2 cells. The study emphasized the importance of methoxy groups in enhancing biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into the apoptotic pathways activated by this compound. Researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
